molecular formula C7H7FS B1302155 4-Fluoro-3-methylthiophenol CAS No. 845790-87-6

4-Fluoro-3-methylthiophenol

Cat. No.: B1302155
CAS No.: 845790-87-6
M. Wt: 142.2 g/mol
InChI Key: WIYZIRGRLJSWNS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylthiophenol is an organofluorine compound with the molecular formula C7H7FS and a molecular weight of 142.19 g/mol It is a derivative of thiophenol, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the meta position is replaced by a methyl group

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methylthiophenol plays a significant role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression patterns . Additionally, this compound can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain proteases by binding to their active sites . This binding interaction can result in changes in gene expression, as the inhibition of proteases can affect the degradation of regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies in rodents have shown that high doses of this compound can lead to liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, leading to the formation of more water-soluble metabolites that can be excreted from the body . The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization to the endoplasmic reticulum can influence protein folding and secretion processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Fluoro-3-methylthiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it to thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methylthiophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Similar structure but lacks the methyl group.

    3-Methylthiophenol: Similar structure but lacks the fluorine atom.

    Thiophenol: The parent compound without any substituents.

Uniqueness

4-Fluoro-3-methylthiophenol is unique due to the presence of both fluorine and methyl substituents, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s reactivity and stability, while the methyl group enhances its hydrophobicity and interaction with biological targets .

Properties

IUPAC Name

4-fluoro-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYZIRGRLJSWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374622
Record name 4-Fluoro-3-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-87-6
Record name 4-Fluoro-3-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-methylbenzene-1-thiol
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